molecular formula C105H156N28O34S5 B593421 sarafotoxin S6a1 CAS No. 126738-34-9

sarafotoxin S6a1

货号: B593421
CAS 编号: 126738-34-9
分子量: 2514.9 g/mol
InChI 键: BOQKWORWRAYXSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Sarafotoxin S6a is an endothelin receptor agonist . It has been shown to have a high affinity for endothelin receptors, specifically the ETA and ETB subtypes . The interaction between Sarafotoxin S6a and these receptors can lead to various biochemical reactions, such as the contraction of pig coronary artery .

Cellular Effects

Sarafotoxin S6a has been shown to have significant effects on various types of cells. For instance, it can decrease cardiac output by inducing left ventricular dysfunction . It can also increase airway pressures and lead to acute right ventricular dilatation .

Molecular Mechanism

The molecular mechanism of Sarafotoxin S6a involves its interaction with endothelin receptors. It binds with a high affinity to these receptors, leading to the induction of hydrolysis of phosphoinositides in atrial and brain membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, Sarafotoxin S6a has been observed to have different effects over time. For example, it has been shown to have three independent effects in both mice and rats hearts: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Dosage Effects in Animal Models

The effects of Sarafotoxin S6a can vary with different dosages in animal models. For instance, it has been shown to decrease cardiac output by inducing left ventricular dysfunction at one lethal dose (LD50), while at the same dosage, it can induce right ventricular dysfunction with increased airway pressures .

准备方法

合成路线和反应条件: 沙拉毒素 S6a 可以使用固相肽合成 (SPPS) 来合成,这是一种通常用于生产肽的方法。 合成涉及将氨基酸逐步添加到固定在固体树脂上的不断增长的肽链上 . 反应条件通常包括使用保护基团来防止不希望发生的副反应,以及形成二硫键来稳定肽的结构 .

工业生产方法: 虽然关于沙拉毒素 S6a 的工业生产的信息有限,但大型合成可能遵循与 SPPS 相似的原则,并针对产量和纯度进行优化。 该过程将涉及自动肽合成器和严格的纯化步骤,例如高效液相色谱 (HPLC),以确保最终产品的质量 .

生物活性

Sarafotoxin S6a1 is a potent peptide derived from the venom of the snake Atractaspis engaddensis, belonging to a family of polypeptides that exhibit significant biological activity, particularly as agonists of endothelin receptors. This article explores its biological activity, mechanisms of action, and implications for cardiovascular physiology and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of 21 amino acid residues and features two intrachain disulfide bonds, which contribute to its structural stability and biological function. The molecular formula is C105H156N28O34S5C_{105}H_{156}N_{28}O_{34}S_{5} with a molecular weight of approximately 2514.9 g/mol . The peptide's structure closely resembles that of mammalian endothelins, particularly in its ability to bind to endothelin receptors.

Target Receptors:
this compound primarily targets the endothelin receptor subtypes ET_A and ET_B. It acts as an agonist, leading to various cellular responses including vasoconstriction and modulation of calcium signaling pathways.

Biochemical Pathways:
Upon binding to the endothelin receptors, S6a1 induces the hydrolysis of phosphoinositides through G protein-coupled receptor signaling pathways. This activation results in increased intracellular calcium levels, which are crucial for muscle contraction and vasoconstriction .

Vasoconstrictive Effects:
The primary biological activity observed with this compound is rapid vasoconstriction of coronary vessels, which can significantly impact cardiac output and vascular resistance. Studies have shown that it can induce left ventricular dysfunction by decreasing cardiac output .

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Biological Activity Description
Vasoconstriction Induces rapid constriction of coronary arteries, affecting blood flow and pressure .
Calcium Mobilization Activates calcium signaling pathways via ET_A receptors, leading to increased intracellular calcium .
Cardiotoxicity Demonstrates significant cardiotoxic effects, including arrhythmias and potential cardiac arrest .
Nociceptive Response Induces pain responses in animal models through receptor activation .

Study 1: Hemodynamic Effects in Animal Models

A study conducted on male Wistar rats examined the hemodynamic effects of this compound. The results indicated that intravenous administration led to a marked decrease in cardiac output and significant impairment of left ventricular function within minutes post-administration. Measurements were taken at baseline, 1 minute, and 6 minutes after injection, showing acute changes in cardiovascular parameters .

Study 2: Calcium Signaling in Osteoblast-like Cells

Research involving MC3T3-E1/B cells demonstrated that this compound elicited biphasic calcium signals similar to those induced by other endothelins. The study highlighted the role of ET_A receptors in mediating these calcium mobilization events, underscoring the peptide's relevance in bone physiology as well as cardiovascular function .

Research Applications

This compound has been utilized in various research domains:

  • Cardiovascular Research: Its potent vasoconstrictive properties make it a valuable tool for studying vascular tone regulation.
  • Pharmacological Studies: Investigations into receptor interactions provide insights into drug design targeting endothelin receptors.
  • Toxicology: Understanding its cardiotoxic effects aids in assessing risks associated with snake bites and developing antivenoms.

属性

CAS 编号

126738-34-9

分子式

C105H156N28O34S5

分子量

2514.9 g/mol

IUPAC 名称

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)

InChI 键

BOQKWORWRAYXSI-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

规范 SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

同义词

2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7,

产品来源

United States
Customer
Q & A

Q1: How does Sarafotoxin S6a induce a nociceptive response in mice?

A: Sarafotoxin S6a, similar to Endothelin-1 and Endothelin-2, induces a nociceptive response in mice primarily by activating Endothelin receptors []. While both ETA and ETB receptors are involved in endothelin-mediated nociception, Sarafotoxin S6a exhibits a higher affinity for the ETA receptor subtype []. The exact mechanism by which ETA receptor activation leads to nociception requires further investigation, but it likely involves neuronal signaling pathways within the peripheral and/or central nervous system.

Q2: What structural features of Endothelin-1 are essential for its nociceptive effects, and how does this relate to Sarafotoxin S6a?

A: Research indicates that the C-terminal hexapeptide of Endothelin-1 alone is insufficient to induce a nociceptive response []. This suggests that other structural elements within the full Endothelin-1 molecule are crucial for receptor binding and activation leading to nociception. Interestingly, while Sarafotoxin S6a shares some structural similarities with Endothelins, it lacks the C-terminal tail present in Endothelin-1. This highlights that the structural requirements for activating Endothelin receptors to induce nociception might differ between Sarafotoxin S6a and Endothelin-1. Further research is needed to elucidate the precise binding sites and conformational changes induced by Sarafotoxin S6a on ETA receptors to elicit its nociceptive effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。